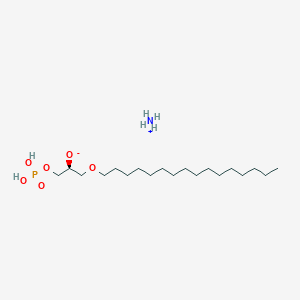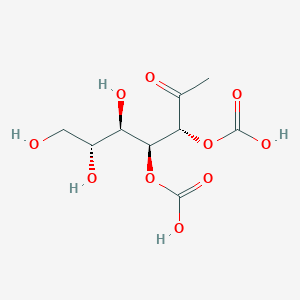
4,5-Dibromo-2,3-difluorophenylacetic acid
Overview
Description
4,5-Dibromo-2,3-difluorophenylacetic acid (4,5-DBFPA) is an organic compound that is used as a reagent in chemical synthesis and as a catalyst in various chemical reactions. It is a white solid that is soluble in water, ethanol, and acetone. 4,5-DBFPA is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. It has been extensively studied for its potential applications in synthetic organic chemistry and its role in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 4,5-Dibromo-2,3-difluorophenylacetic acid is based on its ability to act as an acylating agent. It is able to react with nucleophiles, such as amines and alcohols, to form acylated intermediates. These intermediates can then be hydrolyzed to form the desired product.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that it has no mutagenic or genotoxic effects, and it is not toxic to mammals at concentrations up to 1 mM. Additionally, it has been shown to have no effect on the growth of bacteria or fungi.
Advantages and Limitations for Lab Experiments
The main advantage of using 4,5-Dibromo-2,3-difluorophenylacetic acid in laboratory experiments is its low cost and ease of use. It is widely available and can be stored at room temperature. Additionally, it is highly soluble in organic solvents, making it easy to use in reactions. The main limitation of using this compound is its toxicity. It is toxic to aquatic organisms and should be handled with care.
Future Directions
In the future, 4,5-Dibromo-2,3-difluorophenylacetic acid could be used in the synthesis of new drugs and agrochemicals. Additionally, it could be used in the synthesis of new polymers and materials. It could also be used in the synthesis of complex heterocyclic compounds, such as thiophene and furan derivatives. Finally, it could be used in the development of new catalysts for organic reactions.
Scientific Research Applications
4,5-Dibromo-2,3-difluorophenylacetic acid has been used in various scientific research applications. It has been used as a catalyst in the synthesis of organic molecules, such as pharmaceuticals, agrochemicals, and other fine chemicals. It has also been used in the synthesis of heterocyclic compounds, such as thiophene and furan derivatives. Additionally, it has been used in the synthesis of polymers, such as polycarbonates and polyesters.
properties
IUPAC Name |
2-(4,5-dibromo-2,3-difluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2F2O2/c9-4-1-3(2-5(13)14)7(11)8(12)6(4)10/h1H,2H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMIOZSOAQIRPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Br)F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(2-(7-(3-(5-Carboxypentyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)hepta-1,3,5-trien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate](/img/structure/B1460118.png)



![[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride](/img/structure/B1460123.png)
![7-Chlorothiazolo[4,5-d]pyrimidine](/img/structure/B1460124.png)






![(2R)-1-{[1-(4-chlorophenyl)propan-2-yl]amino}propan-2-ol hydrochloride](/img/structure/B1460140.png)